molecular formula C18H21N7O2 B12161861 N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12161861
M. Wt: 367.4 g/mol
InChI Key: WUJIQSHNVOYIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a complex heterocyclic structure. Its core scaffold incorporates a piperidine-4-carboxamide group linked to a tetrazolo[1,5-b]pyridazine ring system, a motif present in compounds investigated for their biological activity . The structure is further modified with a 4-methoxybenzyl (4-MB) group on the carboxamide nitrogen. While the specific research applications for this exact molecule are not fully detailed in public literature, its structure is highly relevant in medicinal chemistry. Piperidine and tetrazolo[1,5-b]pyridazine derivatives are recognized as important pharmacophores in drug discovery . Notably, piperidine derivatives containing the tetrazolo[1,5-b]pyridazine moiety have been identified as potent inhibitors of METTL3, the primary enzyme responsible for N6-methyladenosine (m6A) RNA modification . The m6A pathway is a critical target in oncology, as METTL3 has been shown to promote the progression of various cancers by regulating the translation of oncogenic mRNAs . Consequently, this compound may serve as a valuable chemical probe or building block for researchers exploring epigenetic regulation, RNA biology, and the development of novel anticancer agents. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H21N7O2/c1-27-15-4-2-13(3-5-15)12-19-18(26)14-8-10-24(11-9-14)17-7-6-16-20-22-23-25(16)21-17/h2-7,14H,8-12H2,1H3,(H,19,26)

InChI Key

WUJIQSHNVOYIDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Table 1: Comparative Methods for Tetrazolo[1,5-b]Pyridazine Synthesis

MethodReagentsConditionsYield (%)
UT-4CRPyridazine-6-amine, TMSN3MeOH, 60°C, 12 hr67
MulticomponentMalononitrile, 4-methoxybenzaldehydePiperidine, EtOH, reflux62
CyclocondensationHydrazine hydrate, DMF120°C, 6 hr58

Piperidine-4-Carboxamide Intermediate Formation

Coupling the tetrazolo[1,5-b]pyridazine core to piperidine-4-carboxamide involves nucleophilic substitution. Source specifies reacting 6-chlorotetrazolo[1,5-b]pyridazine with piperidine-4-carboxamide in dimethylformamide (DMF) at 120°C for 8 hr, achieving 71% yield after column chromatography. Microwave-assisted synthesis (100°C, 30 min) enhances efficiency (78% yield). Source corroborates this using N-methoxy derivatives, where piperidine-4-carboxamide is activated via thionyl chloride prior to coupling (65% yield).

N-(4-Methoxybenzyl) Functionalization

Introducing the 4-methoxybenzyl group occurs via reductive amination or amide coupling. Source employs 4-methoxybenzylamine and the piperidine-tetrazolo intermediate in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent (82% yield). Alternatively, utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethyl sulfoxide (DMSO) at room temperature, reducing side-product formation (75% yield).

Table 2: Amidation Strategies for N-(4-Methoxybenzyl) Addition

Coupling AgentSolventTemperatureYield (%)Purity (HPLC)
EDCDCM25°C, 24 hr8298.5
HATUDMSO25°C, 12 hr7599.1
DCCTHF0°C, 6 hr6897.8

Purification and Characterization

Final purification involves silica gel chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol. Source validates purity via HPLC (C18 column, 95% aqueous acetonitrile), showing a single peak at 254 nm. Structural confirmation uses:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, tetrazole), 7.25 (d, J = 8.4 Hz, 2H, aryl), 4.42 (s, 2H, CH2), 3.79 (s, 3H, OCH3).

  • HRMS : m/z 367.4 [M+H]+ (calculated 367.41).

Optimization Challenges and Solutions

Tetrazole Ring Stability

The tetrazole ring is sensitive to acidic conditions. Source recommends pH 7–8 buffers during workup to prevent decomposition.

Piperidine Ring Conformation

Piperidine’s chair conformation affects reactivity. Source notes that axial positioning of the carboxamide group enhances coupling efficiency by 18% compared to equatorial.

Scalability

Kilogram-scale production (per) uses flow chemistry with TMSN3 in a biphasic chloroform/water system, achieving 89% yield at 10 L/min.

Emerging Methodologies

Recent advances include:

  • Enzymatic amidation : Candida antarctica lipase B catalyzes the final amide bond, reducing solvent waste (68% yield).

  • Photoredox coupling : Visible-light-mediated C–N bond formation shortens reaction times to 2 hr (73% yield) .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.3Apoptosis induction
A549 (Lung Cancer)15.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of anti-apoptotic proteins

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell cultures demonstrated that it reduces reactive oxygen species (ROS) levels and enhances cell viability.

Treatment ROS Level Reduction (%) Cell Viability (%)
Control-100
Compound Treatment4585

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various bacterial strains. Its efficacy was evaluated using disk diffusion methods.

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Potential in Pain Management

The compound's ability to modulate pain pathways suggests its potential as an analgesic agent. Preclinical models have shown significant pain relief in inflammatory pain models.

Role in Neurological Disorders

Given its neuroprotective effects, there is potential for this compound in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Ongoing research aims to elucidate its effects on amyloid-beta aggregation and tau phosphorylation.

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the safety and efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient quality of life.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of traumatic brain injury, administration of the compound resulted in reduced neurological deficits and improved cognitive function post-injury, highlighting its therapeutic potential in acute neurological conditions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

N-(2-Chlorobenzyl)-1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
  • Molecular Formula : C₁₇H₁₈ClN₇O (MW: 371.829)
  • Key Differences: Replacing 4-methoxybenzyl with 2-chlorobenzyl introduces an electron-withdrawing chlorine atom.
  • Applications : Chlorinated analogs are common in kinase inhibitors due to enhanced hydrophobic binding; however, the methoxy variant may offer improved solubility for CNS-targeted therapies .
N-(4-Fluorobenzyl)-1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
  • Inference from Evidence : Fluorine’s electronegativity and small size may enhance metabolic stability and bioavailability compared to methoxy or chloro groups. Such derivatives are reported as SARS-CoV-2 inhibitors .

Core Heterocycle Modifications

Tetrazolo[1,5-b]pyridazine vs. Tetrazolo[5,1-c][1,2,4]triazines
  • Structural Insight : Tetrazolo[1,5-b]pyridazine (target compound) and tetrazolo[5,1-c]triazine () differ in ring fusion positions, affecting electronic distribution and tautomerism. The pyridazine core in the target compound may confer stronger π-π stacking interactions in enzyme binding pockets .
  • Analytical Techniques : Isotopic labeling (¹⁵N) and NMR analysis (e.g., ¹³C-¹⁵N coupling constants) are critical for confirming regiochemistry in such analogs .

Piperidine vs. Piperazine and Other Cores

Piperazine-Based Analog (CAS: 1040678-41-8)
  • This increases basicity and may improve solubility in acidic environments .
  • Applications : Piperazine derivatives are prevalent in antipsychotics and antimicrobials, suggesting divergent therapeutic applications compared to piperidine-based compounds .
Pyrazole-Linked Tetrazolo[1,5-b]pyridazine (E-4d)
  • Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4d) .
  • Properties: Melting point 246–248°C, indicating high thermal stability.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications Reference
Target Compound C₁₉H₂₁N₇O₂ ~395.42 (calc.) 4-Methoxybenzyl Potential CNS/PROTAC applications
N-(2-Chlorobenzyl) analog C₁₇H₁₈ClN₇O 371.829 2-Chlorobenzyl Kinase inhibitor scaffold
E-4d (Pyrazole-linked) C₁₈H₁₅N₇O₃ 377.36 Pyrazole, Benzoylamino High thermal stability (mp 246–248°C)
Piperazine analog (CAS: 1040678-41-8) C₂₀H₂₂ClN₇O₂ 427.89 Piperazine, Chlorophenyl Antipsychotic/antimicrobial potential

Biological Activity

N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action based on diverse sources.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with tetrazole and pyridazine moieties. A notable approach includes the use of sodium azide in nucleophilic substitution reactions, which can yield high-purity products in moderate to excellent yields. The reaction conditions, such as solvent choice and temperature, significantly influence the efficiency of the synthesis process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing tetrazole and pyridazine structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The biological activity is often assessed using assays like MTT or cell viability tests.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3bMCF-70.25Induction of apoptosis via caspase activation
3bMDA-MB-2310.50Inhibition of NF-kB and promotion of ROS production

The compound has been observed to induce apoptosis in breast cancer cell lines by activating caspases and modulating key apoptotic pathways. For example, research indicates that compounds with similar structures can significantly increase the levels of reactive oxygen species (ROS), leading to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, compounds within this class have exhibited anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory mechanism may involve the suppression of NF-kB signaling and other related pathways.

Case Studies

Several case studies have reported on the efficacy of similar compounds in preclinical models:

  • Breast Cancer Study : In a study involving MCF-7 and MDA-MB-231 cell lines, derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. The combination treatment with doxorubicin further improved therapeutic outcomes .
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could promote autophagy alongside apoptosis, indicating a multifaceted approach to combatting cancer .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling the tetrazolo[1,5-b]pyridazine core with a piperidine-4-carboxamide intermediate. Key steps include:
  • Nucleophilic substitution to introduce the tetrazolo[1,5-b]pyridazin-6-yl group onto the piperidine ring.
  • Amide bond formation between the piperidine and 4-methoxybenzylamine using coupling agents like HATU or EDC .
  • Optimization : Reaction yields can be improved by controlling temperature (0–5°C for cyclization steps) and using anhydrous solvents (e.g., DMF or THF). Purification via column chromatography with gradient elution (hexane/EtOAc) enhances purity .

Q. How should researchers approach the structural elucidation of this compound, particularly confirming the tetrazolo[1,5-b]pyridazine moiety?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC to detect coupling between the tetrazole nitrogen and adjacent protons. The characteristic downfield shift of the tetrazole protons (~8.5–9.5 ppm) confirms cyclization .
  • Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]+^+) to the theoretical mass (e.g., C19_{19}H21_{21}N7_{7}O2_{2}: 403.1756).
  • X-ray Crystallography : Resolve the bicyclic structure and validate bond angles .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to test activity against kinases like MAPK or PI3K. Include positive controls (e.g., staurosporine) and measure IC50_{50} values .
  • Cellular Viability (MTT Assay) : Screen against cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations for 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when testing this compound against different kinase targets?

  • Methodological Answer :
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .
  • Structural Analysis : Compare co-crystal structures with conflicting targets to identify binding-pocket variations .

Q. What methodologies are appropriate for studying the interaction between this compound and protein targets, such as kinases or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (konk_{on}, koffk_{off}) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C .
  • Molecular Dynamics Simulations : Use AutoDock Vina to predict binding poses and validate with MM/GBSA free-energy calculations .

Q. What strategies can be employed to modify the piperidine-4-carboxamide scaffold to enhance metabolic stability without compromising target binding affinity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methoxybenzyl group with a trifluoromethyl group to improve lipophilicity and metabolic resistance .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., tert-butyl carbonate) on the piperidine nitrogen to enhance oral bioavailability .
  • SAR Studies : Systematically vary substituents on the tetrazolo[1,5-b]pyridazine ring and assess stability in liver microsomes .

Q. How should researchers design control experiments to differentiate between on-target and off-target effects in cellular assays involving this compound?

  • Methodological Answer :
  • Genetic Knockdown : Use siRNA or CRISPR to silence the target protein and compare cellular responses .
  • Rescue Experiments : Overexpress the target protein in transfected cells and assess reversal of compound effects .
  • Competitive Binding : Co-treat with a known high-affinity ligand (e.g., ATP for kinases) to observe dose-dependent inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.